molecular formula C10H10BrN3 B13883996 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine

5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine

Cat. No.: B13883996
M. Wt: 252.11 g/mol
InChI Key: NPYJKPXEUQBIOJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a 1-methylpyrazol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 5-methyl-2-(1-methylpyrazol-4-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the selective formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coordination complexes.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target receptor or enzyme, thereby modulating its activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biological molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(1-methylpyrazol-4-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(1-Methylpyrazol-4-yl)pyridine: Lacks both the bromomethyl and methyl groups, resulting in different chemical properties and reactivity.

    5-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness

5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for diverse chemical modifications

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine

InChI

InChI=1S/C10H10BrN3/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,4H2,1H3

InChI Key

NPYJKPXEUQBIOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CBr

Origin of Product

United States

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